molecular formula C6Cl4I2 B3055755 1,2,4,5-Tetrachloro-3,6-diiodo-benzene CAS No. 66693-20-7

1,2,4,5-Tetrachloro-3,6-diiodo-benzene

Cat. No.: B3055755
CAS No.: 66693-20-7
M. Wt: 467.7 g/mol
InChI Key: XJVBNWIBATXUFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4,5-Tetrachloro-3,6-diiodo-benzene is an organohalogen compound with the molecular formula C6Cl4I2 It is characterized by the presence of four chlorine atoms and two iodine atoms attached to a benzene ring

Scientific Research Applications

1,2,4,5-Tetrachloro-3,6-diiodo-benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a radiolabeling agent in diagnostic imaging.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Biochemical Analysis

Biochemical Properties

1,2,4,5-Tetrachloro-3,6-diiodobenzene plays a role in biochemical reactions primarily through its interactions with enzymes, proteins, and other biomolecules. The compound’s halogen atoms, particularly iodine, are known to participate in halogen bonding, which is an attractive interaction between the electropositive region on a bonded halogen and a Lewis base. This interaction can influence the binding affinity and specificity of the compound towards various biomolecules. For instance, 1,2,4,5-Tetrachloro-3,6-diiodobenzene has been observed to form halogen-bonded co-crystals with other molecules, such as 1,2-dipyridylethene, facilitating photo-induced cyclo-addition reactions .

Cellular Effects

The effects of 1,2,4,5-Tetrachloro-3,6-diiodobenzene on cellular processes are multifaceted. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The presence of halogen atoms can affect the compound’s ability to penetrate cell membranes and interact with intracellular targets. Studies have shown that halogenated compounds can modulate the activity of various enzymes and proteins, leading to changes in cellular processes such as apoptosis, proliferation, and differentiation .

Molecular Mechanism

At the molecular level, 1,2,4,5-Tetrachloro-3,6-diiodobenzene exerts its effects through specific binding interactions with biomolecules. The compound’s halogen atoms can form halogen bonds with electron-rich regions of proteins and enzymes, potentially inhibiting or activating their functions. Additionally, the compound’s structure allows it to participate in π-π stacking interactions with aromatic amino acids, further influencing its binding affinity and specificity. These interactions can lead to changes in enzyme activity, protein conformation, and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2,4,5-Tetrachloro-3,6-diiodobenzene can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, 1,2,4,5-Tetrachloro-3,6-diiodobenzene may undergo degradation, leading to the formation of by-products that can have different biochemical effects. Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1,2,4,5-Tetrachloro-3,6-diiodobenzene in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions and effects. At higher doses, 1,2,4,5-Tetrachloro-3,6-diiodobenzene can exhibit toxic effects, including oxidative stress, inflammation, and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific concentration levels .

Metabolic Pathways

1,2,4,5-Tetrachloro-3,6-diiodobenzene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can lead to the formation of metabolites that may have different biochemical properties and effects. The interaction of 1,2,4,5-Tetrachloro-3,6-diiodobenzene with metabolic enzymes can also influence metabolic flux and the levels of other metabolites in the system .

Transport and Distribution

Within cells and tissues, 1,2,4,5-Tetrachloro-3,6-diiodobenzene is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within intracellular compartments. The localization and accumulation of 1,2,4,5-Tetrachloro-3,6-diiodobenzene can be influenced by its chemical properties, such as lipophilicity and molecular size. These factors determine the compound’s ability to reach specific cellular targets and exert its biochemical effects .

Subcellular Localization

The subcellular localization of 1,2,4,5-Tetrachloro-3,6-diiodobenzene is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, the presence of halogen atoms can influence the compound’s interaction with organelle membranes and its distribution within the cell. The localization of 1,2,4,5-Tetrachloro-3,6-diiodobenzene can affect its ability to modulate enzyme activity, protein function, and cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,5-Tetrachloro-3,6-diiodo-benzene typically involves the halogenation of benzene derivatives. One common method is the iodination of 1,2,4,5-tetrachlorobenzene using iodine and a suitable oxidizing agent. The reaction is usually carried out in an inert solvent such as chloroform or carbon tetrachloride, under controlled temperature conditions to ensure selective iodination.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,2,4,5-Tetrachloro-3,6-diiodo-benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.

    Electrophilic Substitution: Reagents like sulfuric acid or nitric acid in the presence of a catalyst.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Products: Depending on the substituent introduced, various substituted benzene derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of quinones or other oxygenated aromatic compounds.

    Reduction Products: Reduction may yield partially or fully dehalogenated benzene derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4,5-Tetrachloro-3,6-dibromo-benzene
  • 1,2,4,5-Tetrachloro-3,6-difluoro-benzene
  • 1,2,4,5-Tetrachloro-3,6-dimethyl-benzene

Uniqueness

1,2,4,5-Tetrachloro-3,6-diiodo-benzene is unique due to the presence of iodine atoms, which are larger and more polarizable than other halogens. This results in stronger halogen bonding interactions and distinct reactivity patterns compared to its brominated or fluorinated analogs. The compound’s unique electronic and steric properties make it valuable for specific applications in chemical synthesis and research.

Properties

IUPAC Name

1,2,4,5-tetrachloro-3,6-diiodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Cl4I2/c7-1-2(8)6(12)4(10)3(9)5(1)11
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVBNWIBATXUFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1I)Cl)Cl)I)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cl4I2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60404469
Record name 1,2,4,5-tetrachloro-3,6-diiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66693-20-7
Record name 1,2,4,5-tetrachloro-3,6-diiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 66693-20-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4,5-Tetrachloro-3,6-diiodo-benzene
Reactant of Route 2
Reactant of Route 2
1,2,4,5-Tetrachloro-3,6-diiodo-benzene
Reactant of Route 3
1,2,4,5-Tetrachloro-3,6-diiodo-benzene
Reactant of Route 4
1,2,4,5-Tetrachloro-3,6-diiodo-benzene
Reactant of Route 5
1,2,4,5-Tetrachloro-3,6-diiodo-benzene
Reactant of Route 6
Reactant of Route 6
1,2,4,5-Tetrachloro-3,6-diiodo-benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.